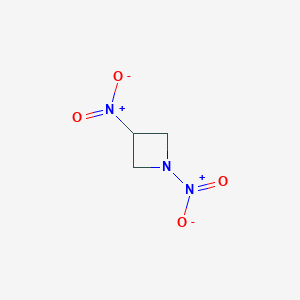

Azetidine, 1,3-dinitro-

Description

Significance of Strained Four-Membered Heterocycles in Chemical Design

Four-membered heterocyclic rings, such as azetidine (B1206935), are characterized by significant ring strain. This inherent strain is a key feature that chemists leverage in synthetic and medicinal chemistry. The strain energy of an azetidine ring is approximately 25.2 kcal/mol. rsc.org This stored energy makes these rings susceptible to ring-opening reactions, rendering them valuable as synthetic intermediates. rsc.orgchim.it

In the context of drug design, the incorporation of strained four-membered heterocycles like azetidine can beneficially influence a molecule's pharmacokinetic properties. nih.gov These small, rigid structures can act as bioisosteres for other common functional groups, offering a strategy to explore new chemical space and intellectual property. nih.govresearchgate.net The puckered conformation of the azetidine ring also provides a unique three-dimensional architecture. rsc.org The development of synthetic methods to access functionalized azetidines remains an active area of research, driven by their potential in pharmaceutical applications. researchgate.net

Overview of Dinitroazetidine Derivatives in Modern Organic and Materials Chemistry

Dinitroazetidine derivatives, including Azetidine, 1,3-dinitro-, are a significant class of compounds in both organic and materials chemistry. A prominent example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful energetic material known for its performance, which is partly attributed to the high strain of the four-membered ring. iucr.org The parent compound, 3,3-dinitroazetidine (B175035) (DNAZ), serves as a crucial precursor for the synthesis of TNAZ and other energetic materials. iucr.orgrsc.org

Researchers have explored the synthesis of various energetic salts and hybrid organic compounds derived from the 3,3-dinitroazetidine scaffold. rsc.orgtandfonline.com These efforts aim to strike a balance between high energy output and mechanical sensitivity, making them suitable for applications such as booster explosives and oxidizers. rsc.orgnih.gov For instance, novel hybrid compounds combining furoxan and 3,3-dinitroazetidine structures have been synthesized, exhibiting high nitrogen-oxygen content and superior detonation performance. rsc.orgnih.gov

Beyond energetic materials, dinitroazetidine derivatives have been investigated for their potential in medicinal chemistry. Notably, a series of compounds based on the dinitroazetidine scaffold have been studied as anticancer agents and hypoxia-activated radiation sensitizers. nih.govaacrjournals.org One such derivative, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), has undergone preclinical validation, demonstrating the ability to generate reactive free radicals and induce apoptosis in tumor cells. nih.govaacrjournals.org This highlights the versatility of the dinitroazetidine framework in developing compounds with specific biological activities.

The synthesis of Azetidine, 1,3-dinitro- itself and its derivatives can be achieved through various synthetic routes. For example, the synthesis of 1,3-dinitro-3-(1′,3′-dinitroazetidin-3′-yl) azetidine (TNDAZ) has been described starting from N-t-butyl-3-hydroxymethyl-3-nitroazetidine. tandfonline.comdtic.mil The thermal properties of these compounds are also a key area of investigation, with techniques like differential scanning calorimetry being used to understand their stability and decomposition behavior. tandfonline.com

Interactive Data Table: Properties of Selected Dinitroazetidine Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan | C6H3N7O9 | 317.13 | 1.80 | 8.5 | 33 |

| 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine | C5H6N6O8 | 294.14 | 1.75 | 8.3 | 32 |

| 1,3,3-trinitroazetidine (TNAZ) | C3H4N4O6 | 192.09 | 1.84 | ~8.7 | ~36 |

Note: Data for detonation velocity and pressure for TNAZ are approximate values from general literature for comparison.

Structure

2D Structure

3D Structure

Properties

CAS No. |

132395-40-5 |

|---|---|

Molecular Formula |

C3H5N3O4 |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

1,3-dinitroazetidine |

InChI |

InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2 |

InChI Key |

WYKTUOLGMMCABC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine, 1,3 Dinitro and Its Precursors

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a formidable task due to inherent ring strain. acs.org Synthetic chemists have developed numerous strategies to overcome this, broadly categorized into cyclization and cycloaddition reactions. nih.govmagtech.com.cn These methods provide pathways to variously substituted azetidines, which can serve as precursors to more complex molecules. magtech.com.cn

Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis. These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring, often starting from an open-chain precursor. magtech.com.cn

A highly effective and straightforward one-pot method for preparing 1,3-disubstituted azetidines involves the alkylation of a primary amine with a 2-substituted-1,3-propanediol derivative. capes.gov.brnih.gov The use of trifluoromethanesulfonate (B1224126) (triflate) as a leaving group is particularly advantageous. The diol is converted in situ to a bis-triflate, which then reacts with an amine nucleophile to form the azetidine ring. organic-chemistry.orgacs.org

This approach has been shown to be superior to using other leaving groups, such as tosylates, especially when sterically bulky substituents are present. acs.orgacs.org The high reactivity of triflates facilitates a rapid reaction, often at elevated temperatures (e.g., 70°C in acetonitrile), leading to high yields and minimizing the formation of elimination byproducts, which can be a significant issue with other methods. acs.org The methodology demonstrates broad substrate scope, accommodating a variety of functionalized and chiral diols. acs.orgacs.org

| Reactant 1 (Diol) | Reactant 2 (Amine) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1,3-propanediol | (R)-α-Methylbenzylamine | 1) Tf2O, DIEA, ACN, -20°C 2) 70°C, 1h | (R)-1-(1-Phenylethyl)-3-phenylazetidine | 95% | acs.org |

| 2-(4-Methoxyphenyl)-1,3-propanediol | Benzylamine | 1) Tf2O, DIEA, ACN 2) Heat | 1-Benzyl-3-(4-methoxyphenyl)azetidine | 94% | acs.org |

| Pentaerythritol | Benzylamine | 1) Tf2O, DIEA, ACN 2) Heat | Spirocyclic azetidine dimer | 35% | acs.org |

Intramolecular amination offers diverse catalytic routes to the azetidine ring. One notable method is the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds via a 4-exo-tet cyclization to afford 3-hydroxyazetidines in high yields, even in the presence of acid-sensitive functional groups. nih.govfrontiersin.org The choice of solvent is critical, with 1,2-dichloroethane (B1671644) (DCE) providing higher yields and selectivity compared to solvents like benzene. frontiersin.org

Another powerful strategy is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate. organic-chemistry.orgrsc.org This method utilizes a directing group, such as a picolinamide (B142947) (PA) group, to guide the C-N bond formation. organic-chemistry.org The reaction, which proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, is characterized by its use of inexpensive reagents, low catalyst loading, and predictable selectivity. organic-chemistry.orgrsc.org It allows for the transformation of γ-C(sp³)–H bonds into C–N bonds, yielding azetidines with high diastereoselectivity. organic-chemistry.org

| Precursor Type | Catalyst/Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)3 | 4-exo-tet intramolecular aminolysis | 3-Hydroxyazetidine | nih.govfrontiersin.org |

| Picolinamide (PA) protected amine | Pd(OAc)2 / PhI(OAc)2 | Intramolecular γ-C(sp³)–H amination | Functionalized Azetidine | organic-chemistry.org |

| Amine with tosylate leaving group | Benziodoxole tosylate / AgOAc | Intramolecular Pd(II)-catalyzed C(sp³)–H amination | Functionalized Azetidine | rsc.org |

The cyclization of 1,3-difunctionalized propane (B168953) derivatives with an amine is a classical and fundamental approach to the azetidine ring. acs.orggoogle.com In this strategy, a primary amine performs a double alkylation on a propane chain that has leaving groups at the C1 and C3 positions. acs.org Common leaving groups include halides (e.g., bromo, chloro) and sulfonate esters (e.g., tosylate, mesylate). nih.govgoogle.com

A process for synthesizing azetidine free bases involves reacting a primary arylmethylamine with a propane derivative, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, in a hot organic solvent. google.com The presence of a non-nucleophilic base and a sufficient amount of water is crucial for promoting the ring formation; in the absence of water, cyclization may not occur. google.com The reaction temperature is typically maintained between 85-150°C. google.com The initial product is an N-protected azetidine, which can then be deprotected to yield the final azetidine product. google.com This general approach underscores the importance of a three-carbon electrophilic unit in azetidine synthesis. The reverse reaction, the ring-opening of azetidines, can yield 3-halo-1-aminopropane derivatives, further illustrating the synthetic relationship between these structures. researchgate.net

Achieving stereocontrol in the synthesis of the strained azetidine ring is a significant challenge that has been addressed through various innovative methods. acs.org A one-pot reaction mediated by iodine (I₂) allows for the construction of polysubstituted azetidines with high stereoselectivity. acs.org

Gold-catalyzed reactions have also emerged as a powerful tool. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov This method avoids the use of potentially hazardous diazo intermediates and provides access to chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov

Furthermore, stereoselective routes to azetidine-based α-amino acids have been established. acs.org An organometallic pathway leading to unsaturated carboxylic acid precursors, followed by a metal-catalyzed asymmetric reduction, allows for the synthesis of a library of 2-azetidinylcarboxylic acids. acs.org These chiral building blocks are valuable in peptide synthesis. acs.org Diastereoselective approaches have also been developed for synthesizing 3-arylated azetidine compounds using Grignard reagents and for achieving α-lithiation followed by electrophile trapping. uni-muenchen.de

Cycloaddition Reactions

Cycloaddition reactions provide an efficient means of constructing the azetidine ring in a single step from simple starting materials. elsevier.comnih.gov These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

A prominent example is the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction. rsc.orgrsc.org This photochemical reaction is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgthieme-connect.com For instance, N-tosylimines can be transformed into azetidines by reacting with alkenes like benzofuran (B130515) or styrene (B11656) derivatives under UV light (λ = 365 nm), proceeding with complete stereoselectivity. thieme-connect.com While the scope can be limited, this method represents a key strategy for azetidine construction. thieme-connect.com

Another important [2+2] cycloaddition is the Staudinger reaction, which involves the reaction of an imine with a ketene. researchgate.net This method is versatile for producing β-lactams (azetidin-2-ones), which are important precursors that can be reduced to azetidines. acs.orgresearchgate.net

More recently, [3+1] cycloaddition reactions have been developed. An enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, provides a route to enantioenriched exo-imido azetidines in excellent yields and enantioselectivities. acs.org Additionally, [4+2] cycloadditions have been utilized, showcasing the versatility of cycloaddition strategies in building complex, three-dimensional azetidine-containing scaffolds. nih.gov

Ring Rearrangement and Expansion Reactions

Ring rearrangement and expansion reactions offer an alternative and powerful strategy for the synthesis of azetidines from more readily available smaller ring systems.

The one-carbon ring expansion of aziridines to azetidines is a synthetically attractive method. nih.govchemrxiv.org This transformation can be achieved through various strategies, often involving the generation of an aziridinium (B1262131) ylide intermediate. nih.gov However, a significant challenge is the inherent reactivity of these ylides, which can undergo cheletropic extrusion of an olefin. nih.govchemrxiv.org

Recent developments have demonstrated that biocatalysis can overcome this challenge. nih.govacs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.org These biocatalysts not only promote the desired rsc.orgnih.gov-Stevens rearrangement but also suppress the competing cheletropic extrusion, achieving high enantioselectivity. nih.govchemrxiv.org Other methods for aziridine (B145994) ring expansion include reactions with phenacyl bromide derivatives or visible light-induced reactions with 1-bromo-1-nitroalkanes. acs.org A gold-catalyzed rearrangement of propargylic aziridines has also been reported, proceeding through a regioselective nucleophilic diborylalkylation ring opening followed by a stereoselective ring-closing step. acs.org

| Method | Key Features | Reference |

| Biocatalytic rsc.orgnih.gov-Stevens Rearrangement | High enantioselectivity, suppression of side reactions | nih.govchemrxiv.orgacs.org |

| Reaction with Phenacyl Bromide | In situ generation of ammonium (B1175870) ylides | acs.org |

| Visible Light-Induced Reaction | Use of 1-bromo-1-nitroalkanes, controlled regio- and diastereoselectivity | acs.org |

| Gold-Catalyzed Rearrangement | Stereoselective formation of (Z)-alkylidene azetidines | acs.org |

Strain-release-driven reactions provide a powerful driving force for the synthesis of azetidines. One notable example is the homologation of boronic esters using highly strained azabicyclo[1.1.0]butanes. nih.govacs.org This modular approach involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. nih.govacs.org The resulting boronate complex undergoes a 1,2-migration upon N-protonation, leading to the formation of an azetidinyl boronic ester with concomitant cleavage of the central C-N bond, thus relieving the ring strain. nih.govacs.org

This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. nih.gov The resulting homologated azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. nih.govacs.org An intramolecular amination of organoboronates, proceeding via a 1,2-metalate shift of an aminoboron "ate" complex, has also been developed for the synthesis of azetidines. organic-chemistry.orgorganic-chemistry.org This highlights the utility of 1,2-metalate shifts in constructing the azetidine ring. acs.org

Catalytic Approaches in Azetidine Formation

Catalytic methods offer efficient and selective routes to azetidine synthesis, often under mild reaction conditions.

Palladium catalysis has emerged as a powerful tool for the synthesis of azetidines through intramolecular C-H amination reactions. organic-chemistry.orgacs.org These methods leverage the ability of palladium catalysts to activate otherwise unreactive C-H bonds, particularly C(sp³)–H bonds, and facilitate the formation of a new C-N bond. organic-chemistry.org

One prominent strategy involves the use of a picolinamide (PA) directing group on an amine substrate. organic-chemistry.orgacs.org In the presence of a palladium catalyst, intramolecular amination of γ-C(sp³)–H bonds occurs to form the azetidine ring. organic-chemistry.org These reactions are often characterized by low catalyst loading, the use of inexpensive reagents, and predictable selectivity. organic-chemistry.orgorganic-chemistry.org The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. organic-chemistry.org While γ-C-H activation leads to azetidines, the same strategy can be applied to δ-C-H bonds to form pyrrolidines. organic-chemistry.org In some cases, azetidines have been observed as byproducts in palladium-catalyzed C(sp³)-H arylation reactions, and specific conditions can be tailored to favor the formation of the azetidine product. acs.org

Photocatalytic Methods for Azetidine Synthesis

Recent advancements in organic synthesis have highlighted photocatalysis as a powerful tool for constructing strained ring systems like azetidines. These methods offer mild reaction conditions and unique reactivity patterns.

One notable approach involves the photocatalytic dehydrogenative [2 + 2] cycloaddition between amines and alkenes. acs.orgacs.orgnih.gov This method allows for a highly stereoselective and atom-economic synthesis of functionalized azetidines. acs.orgacs.org The reaction is typically induced by a photoredox catalyst, such as an iridium complex (e.g., Ir(ppy)₃), which, in the presence of an oxidant like ambient air, facilitates the intermolecular cyclization. acs.org For instance, the reaction of dihydroquinoxalinones with various alkenes under blue LED irradiation has been shown to produce dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones in good yields and with high diastereoselectivity. acs.org

Another innovative photocatalytic strategy utilizes a radical strain-release (RSR) mechanism. chemrxiv.orgresearchbunny.com This visible-light-driven method employs an organic photosensitizer to react with azabicyclo[1.1.0]butanes (ABBs) and sulfonylimine precursors. The process generates radical intermediates that are intercepted by the strained ABB, leading to the formation of densely functionalized azetidines in high yields. chemrxiv.org This methodology has been successfully applied to synthesize a variety of azetidine derivatives. chemrxiv.orgresearchbunny.com

Electrocatalytic Intramolecular Hydroamination

Electrocatalysis has emerged as a valuable technique for intramolecular C-N bond formation, providing access to azetidine rings. acs.orgnih.govnrf.re.kr This method is particularly effective for the intramolecular hydroamination of allylic sulfonamides. acs.orgnih.govnrf.re.kr The synergy of cobalt catalysis and an electric current enables the regioselective generation of key carbocationic intermediates, which then undergo cyclization to form the azetidine scaffold. acs.orgnih.govnrf.re.kr

Mechanistic studies, including electrochemical kinetic analysis, suggest that the rate-determining step may involve either the regeneration of the catalyst through nucleophilic cyclization or a second electrochemical oxidation to form the carbocationic intermediate. acs.orgnih.gov This electrocatalytic approach represents a significant advancement, as traditional methods are often not applicable to the intramolecular hydroamination of allylic amine derivatives for azetidine synthesis. acs.orgnih.govnrf.re.kr

Nitration and Dinitration Strategies to Access Azetidine, 1,3-Dinitro- Scaffold

The introduction of nitro groups onto the azetidine ring is a critical step in the synthesis of Azetidine, 1,3-dinitro-. Various nitration strategies have been developed to achieve this transformation efficiently.

Direct Nitration of Azetidine Intermediates

Direct nitration of pre-functionalized azetidine intermediates is a common strategy. For example, 1-tert-butyl-3-nitroazetidine can be converted to 1-tert-butyl-3,3-dinitroazetidine through oxidative nitration. researchgate.netresearchgate.net Subsequent nitrolysis of this dinitroazetidine derivative, for instance with acetyl nitrate (B79036), can then yield the desired 1,3,3-trinitroazetidine (B1241384). researchgate.netresearchgate.net Similarly, 1-acetyl-3-acetoxyazetidine can be converted to 1-acetyl-azetidin-3-one, which, after reaction with hydroxylamine (B1172632) to form the oxime, can be simultaneously oxidatively nitrated and nitrolysed to give 1,3,3-trinitroazetidine. scribd.com

The nitrating agents and reaction conditions are crucial for the success of these transformations. Mixtures of nitric acid and acetic anhydride (B1165640) or fuming nitric acid are often employed. scribd.com

Oxidative Nitrolysis Pathways

Oxidative nitrolysis provides a direct route to highly nitrated azetidines from suitable precursors. scribd.comacs.org This method can simultaneously introduce multiple nitro groups in a single step. For instance, N-p-tosyl-3-azetidinone oxime can be converted to 1,3,3-trinitroazetidine via oxidative nitrolysis with nitric acid. acs.org The reaction is believed to proceed through an intermediate pseudonitrol. researchgate.net Another example involves the oxidative nitrolysis of 1-(p-toluenesulfonyl)-azetidin-3-one oxime using a mixture of nitric acid and dichloromethane, or nitric acid with ammonium nitrate and dichloromethane, to produce 1,3,3-trinitroazetidine. scribd.com

Conversion of Mono-Nitro and Nitroso Precursors

Stepwise introduction of nitro groups via mono-nitro and nitroso intermediates is another important synthetic route. A key precursor, 1-nitroso-3-nitroazetidine, can be synthesized from the reaction of 1-azabicyclo[1.1.0]butane with sodium nitrite. scribd.comtandfonline.com This nitroso-nitro derivative can then be oxidized to 1,3-dinitroazetidine. tandfonline.com For instance, oxidation of N-nitroso-3-nitro-azetidine with 100% nitric acid produces N,3-dinitroazetidine in high yield (90%). tandfonline.com Further nitration can then lead to the final dinitrated product. scribd.com This stepwise approach allows for greater control over the nitration process.

Reactivity and Reaction Pathways of Azetidine, 1,3 Dinitro Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Core

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it more reactive than the corresponding five-membered pyrrolidine (B122466) ring but more stable than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org The presence of nitro groups on the azetidine ring, as in 1,3-dinitroazetidine, further influences this reactivity. These electron-withdrawing groups can increase ring distortion, thereby enhancing the stored energy within the molecule. vulcanchem.com

The strain within the azetidine core makes it susceptible to reactions that lead to ring-opening, as this provides an exothermic pathway for strain relief. vulcanchem.com This principle is fundamental to understanding the diverse reactivity of azetidine derivatives. For instance, the reaction of highly strained 1-azabicyclo[1.1.0]butanes, which can be considered precursors to azetidines, with various reagents often proceeds through the cleavage of the central C-N bond, highlighting the tendency to alleviate ring strain. dtic.milresearchgate.net

Nucleophilic Reactions and Substitutions

The carbon atoms within the azetidine ring, particularly those bonded to electron-withdrawing groups like nitro functions, are susceptible to nucleophilic attack. savemyexams.combits-pilani.ac.in In the context of 1,3-dinitroazetidine derivatives, the secondary amine in the precursor 3,3-dinitroazetidine (B175035) (DNAZ) can act as a nucleophile. rsc.org

DNAZ is known to undergo nucleophilic addition reactions with electron-deficient reagents. rsc.org For example, it can react with activated halogenated benzenes, such as 1-fluoro-2,4,6-trinitrobenzene, to yield 1-(2,4,6-trinitrophenyl)-3,3-dinitroazetidine. rsc.org Similarly, reaction with 2,4-dinitrochlorobenzene produces 1-(2,4-dinitrophenyl)-3,3-dinitroazetidine. rsc.org Nucleophilic aromatic substitution has also been observed with 3,6-dichloro-1,2,4,5-tetrazine, yielding both mono- and di-substituted products. rsc.org

The general mechanism for nucleophilic substitution involves the attack of an electron-rich species (the nucleophile) on a partially positive carbon atom, leading to the displacement of a leaving group. savemyexams.combits-pilani.ac.in In the case of azetidine derivatives, the reaction conditions and the nature of the nucleophile and substrate determine the outcome.

Formation of Polycyclic and Hybrid Systems

Derivatives of 1,3-dinitroazetidine are valuable building blocks for the synthesis of more complex polycyclic and hybrid energetic materials. vulcanchem.comrsc.org The strategy often involves leveraging the nucleophilic character of the azetidine nitrogen to form new covalent bonds with other cyclic structures. rsc.orgrsc.org

A notable approach is the construction of triazolyl-azetidine hybrids through nucleophilic substitution reactions. vulcanchem.comrsc.org For instance, chlorinated azobis-1,2,4-triazole or bi-1,2,4-triazole can react with 3,3-dinitroazetidine (DNAZ) under alkaline conditions to form new polycyclic compounds. rsc.org These reactions are driven by the desire to combine the high nitrogen content and ring strain of the azetidine moiety with the thermal stability of the triazole ring, aiming to create energetic materials with enhanced properties. rsc.orgrsc.org The introduction of the azetidine structure has been shown to be an effective strategy for increasing the density of the resulting polycyclic systems. rsc.org

The synthesis of these complex molecules can also involve creating hybrid structures with other functional scaffolds. For example, novel hybrid organic compounds have been synthesized by combining furoxan and 3,3-dinitroazetidine scaffolds, resulting in materials with high nitrogen-oxygen content and good densities. researchgate.net

N-Nitrosation and Mannich Condensation Reactions

The secondary amine of 3,3-dinitroazetidine (DNAZ) is susceptible to N-nitrosation. rsc.orgresearchgate.net This reaction typically involves treatment with a nitrosating agent, such as nitrous acid (HNO₂) generated in situ, to introduce a nitroso (-N=O) group onto the nitrogen atom. dtic.milrsc.org The formation of N-nitroso compounds is a common reaction for secondary amines. rsc.org

Furthermore, DNAZ can participate in Mannich condensation reactions. rsc.orgresearchgate.net The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. organic-chemistry.orgwikipedia.orgbyjus.com In this context, DNAZ acts as the amine component. For example, DNAZ has been shown to react with paraformaldehyde to produce 1,1′-bis-(3,3-dinitroazetidin-1-yl)methane. rsc.org Mannich condensations of DNAZ with poly-nitroalcohols have also been described. researchgate.net

Ring-Opening Reactions

As previously mentioned, the inherent strain of the azetidine ring makes it prone to ring-opening reactions. vulcanchem.comgoogle.com These reactions provide a thermodynamic driving force by relieving the strain energy. The conditions under which ring-opening occurs can vary. For example, in the synthesis of 1,3,3-trinitroazetidine (B1241384) (TNAZ), a multi-step process can involve the ring-opening of a precursor oxazine (B8389632) ring to form an intermediate which then undergoes ring-closure to form the azetidine ring. google.comosti.gov While this is not a direct ring-opening of the dinitroazetidine itself, it illustrates the principle of ring transformations in the synthesis of these compounds.

The reactivity of the strained C-N sigma bond in related bicyclic systems, such as 3-ethyl-1-azabicyclo[1.1.0]butane, demonstrates the propensity for ring opening. Reaction with in-situ generated nitrous acid leads to the addition across the C3-N bond, resulting in a ring-opened intermediate that subsequently forms an azetidine derivative. dtic.mil This highlights the susceptibility of strained nitrogen-containing rings to undergo cleavage and subsequent functionalization.

Theoretical and Computational Investigations of Azetidine, 1,3 Dinitro

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical methods are fundamental in understanding the molecular structure and energetics of "Azetidine, 1,3-dinitro-". These computational techniques provide insights into the electronic structure, stability, and reactivity of this energetic material.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study "Azetidine, 1,3-dinitro-" and its derivatives. sci-hub.stvulcanchem.com The B3LYP functional combined with the 6-31G(d,p) basis set is a common choice for optimizing molecular structures and calculating energies. sci-hub.stresearchgate.net DFT studies are instrumental in predicting the orientation of nitro groups to balance stability and performance. vulcanchem.com For instance, research on aluminized 1,3,3-trinitroazetidine (B1241384) (TNAZ) systems utilized DFT at the UB3LYP/6-311++G(d,p) and UB3LYP/cc-PVDZ levels to investigate structural, physical, and quantum chemical properties. earthlinepublishers.com These calculations have shown that the properties are highly dependent on the number of aluminum atoms present. earthlinepublishers.com

DFT calculations have also been employed to explore the synthesis of TNAZ, a related compound, by modeling reaction mechanisms and calculating energy barriers to identify feasible pathways. researchgate.net Furthermore, DFT has been used to study the ionic forms of TNAZ, providing insights into their structural, electronic, and spectral properties. earthlinepublishers.com

Table 1: Selected DFT Studies on Azetidine (B1206935) Derivatives

| Compound/System | DFT Method | Basis Set | Investigated Properties | Reference |

| 1,3,3-Trinitroazetidine (TNAZ) Synthesis | B3LYP | 6-31G(d,p) | Reaction mechanisms, energy barriers | researchgate.net |

| Aluminized TNAZ | UB3LYP | 6-311++G(d,p), cc-PVDZ | Structural, physical, quantum chemical properties | earthlinepublishers.com |

| TNAZ Ions | UB3LYP | 6-311++G(d,p) | Structural, electronic, spectral properties | earthlinepublishers.com |

| 1-isopropyl-3,3-dinitroazetidine Nitrosis | B3LYP | 6-31G(d,p) | Energy barrier | sci-hub.st |

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for electronic structure calculations. wikipedia.org These methods aim to solve the electronic Schrödinger equation to predict chemical properties accurately. wikipedia.org For azetidine derivatives, ab initio methods have been used to study reaction mechanisms, such as the thermolysis of azetidine to form ethylene (B1197577) and methylenimine, at the SCF MO level with STO-3G and 3-21G basis sets. researchgate.net While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and multireference configuration interaction (MRCI) offer a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic structure of strained and energetic molecules. researchgate.netaps.orgepfl.ch

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms of energetic materials like "Azetidine, 1,3-dinitro-". These studies provide a molecular-level understanding of decomposition pathways and energy requirements.

Transition State Characterization and Identification of Feasible Pathways

Computational studies have been successful in identifying transition states and feasible reaction pathways for the decomposition of related azetidine compounds. sci-hub.stcanada.ca For the thermal decomposition of 1,3,3-trinitroazetidine (TNAZ), theoretical studies have identified four major pathways. canada.ca Two of these involve the fission of the N-NO2 and C-NO2 bonds, leading to radical intermediates, while the other two pathways proceed through the molecular elimination of HONO. canada.ca In the gas phase, the NO2 elimination pathways are predicted to be the dominant routes for TNAZ decomposition. canada.ca

Energy Barrier Determination

Determining the energy barriers for different reaction pathways is crucial for predicting the stability and decomposition kinetics of a compound. sci-hub.st For TNAZ, the energy required to initiate the NO2 bond fission pathways is calculated to be 4-8 kcal/mol lower than that for the HONO elimination pathways. canada.ca In another study, the nitrolysis of 1-isopropyl-3,3-dinitroazetidine to produce TNAZ was found to have a calculated energy barrier of 248.1 kJ/mol. sci-hub.st Isoconversional analysis of nonisothermal DSC traces of TNAZ decomposition yielded activation energies that decrease from 184 kJ/mol at the beginning of the reaction to 38 kJ/mol at its completion. utah.edu This initial activation energy is in good agreement with a DFT calculation of the N-NO2 bond dissociation energy of 187 kJ/mol. utah.edu

Table 2: Calculated Energy Barriers for Reactions of Azetidine Derivatives

| Reaction | Computational Method | Calculated Energy Barrier | Reference |

| TNAZ Decomposition (NO2 fission) | B3LYP/6-31G(d,p) | 4-8 kcal/mol lower than HONO elimination | canada.ca |

| Nitrosis of 1-isopropyl-3,3-dinitroazetidine | B3LYP/6-31G(d,p) | 248.1 kJ/mol | sci-hub.st |

| TNAZ Thermal Decomposition (Initial) | Isoconversional Analysis | 184 kJ/mol | utah.edu |

| TNAZ Thermal Decomposition (N-NO2 BDE) | DFT | 187 kJ/mol | utah.edu |

Molecular Interactions and Intermolecular Forces

The physical properties and stability of "Azetidine, 1,3-dinitro-" in the condensed phase are governed by molecular and intermolecular forces. These forces include dipole-dipole interactions, hydrogen bonding, and London dispersion forces. libretexts.orglibretexts.org The presence of polar nitro groups in the molecule leads to significant dipole-dipole interactions. khanacademy.org While not a primary factor for "Azetidine, 1,3-dinitro-", hydrogen bonding can be a strong intermolecular force in related compounds containing hydrogen bond donors and acceptors. libretexts.orgkhanacademy.org

London dispersion forces, although the weakest type of intermolecular force, are present in all molecules and their strength increases with the number of electrons. khanacademy.org In energetic materials, intermolecular interactions play a crucial role in crystal packing and sensitivity. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the relationship between molecular structure and stability. researchgate.netrsc.org For example, in a study of azetidinium-based energetic salts, quantum mechanics calculations were used to identify elementary chemical reactions and their free energy barriers, highlighting the importance of intermolecular interactions in their decomposition. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing insights into the nature and relative importance of various non-covalent contacts that dictate the crystal packing and, consequently, the material's stability and sensitivity.

For azetidine derivatives, Hirshfeld surface analysis has been instrumental in understanding the relationship between molecular structure and stability. rsc.org In studies of related energetic materials, the analysis reveals the prevalence of specific intermolecular contacts. For instance, in some energetic azetidine compounds, O···H and N···H contacts are shown to dominate the molecular packing, suggesting that hydrogen bonding networks play a crucial role in enhancing solid-state stability. vulcanchem.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. In one study of polycyclic compounds incorporating an azetidine structure, hydrogen bonds accounted for a significant percentage of the close intermolecular contacts, with contributions of 47.3%, 59.8%, and 61.1% for three different compounds, respectively. rsc.org This abundance of hydrogen bonding is thought to contribute to the observed lower sensitivity of some of these materials. rsc.org

The analysis of dnorm surfaces, a key feature of Hirshfeld analysis, highlights the regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. The relative contributions of different types of contacts can be quantified from the 2D fingerprint plots. For example, in a series of triazolyl polycyclic compounds with azetidine structures, the major interactions were identified as N···Cl, Cl···Cl, N···N, F···H, N···H, and Cl···H, with varying percentages depending on the specific compound. rsc.org This detailed understanding of intermolecular interactions is crucial for the rational design of new energetic materials with tailored properties. bohrium.comrsc.org

Energy Framework Plots

This technique helps to elucidate the contributions of different types of interaction energies, primarily electrostatic and dispersion forces, to the total stabilization energy of the crystal. eurjchem.com For instance, in studies of energetic materials containing the 3,3-dinitroazetidine (B175035) scaffold, energy framework plots have been used to better understand the relationship between molecular structure, stability, and sensitivity. rsc.orgresearchgate.net By visualizing the 3D topology of short contacts, the predominance of both Coulombic and dispersive energies in developing the supramolecular architecture can be clarified. eurjchem.com This provides a deeper understanding of how molecules are held together in the solid state and how this arrangement influences the material's properties.

Prediction of Molecular Reactivity and Stability

Computational chemistry provides essential tools for predicting the reactivity and stability of molecules like Azetidine, 1,3-dinitro-, which is crucial for the development of new energetic materials. researchgate.net These theoretical investigations help in understanding the intrinsic properties of a molecule before its synthesis, guiding the design of compounds with desired characteristics.

The stability of azetidine derivatives is influenced by several factors. The introduction of nitro groups, for example, tends to decrease thermal stability compared to the unfunctionalized parent ring. vulcanchem.com This is partly due to the inherent strain of the four-membered ring, where ring-opening reactions offer an exothermic pathway for strain relief. vulcanchem.com Conversely, the presence of p-π conjugation between nitro groups and adjacent heterocyclic rings can delocalize electron density and increase the activation energy for thermal decomposition. vulcanchem.com

Frontier Orbital Energy Analysis

Frontier molecular orbital (FMO) theory is a key component in assessing the kinetic stability and reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (ΔELUMO-HOMO), are critical descriptors. A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.net

For azetidine-based energetic compounds, the HOMO and LUMO energies are indicative of their susceptibility to electrophilic and nucleophilic attack, respectively. In a computational study of a composite material containing 1,3,3-trinitroazetidine (TNAZ), the HOMO and LUMO energy levels were analyzed to understand the electronic interactions between the components. earthlinepublishers.com The interfrontier molecular orbital energy gap for TNAZ was calculated to be 506.03 kJ/mol. earthlinepublishers.com In another study on TNAZ isomers, the HOMO-LUMO gap was found to vary depending on the position of the nitro groups, indicating differences in their relative stabilities. scispace.com These analyses provide valuable insights into the electronic structure and help to predict the stability of novel energetic materials. researchgate.net

Table 1: Frontier Orbital Energies of TNAZ and a Composite Material Note: Data is for the related compound 1,3,3-trinitroazetidine (TNAZ) and a composite material containing it.

| Structure | HOMO (kJ/mol) | LUMO (kJ/mol) | ΔELUMO-HOMO (kJ/mol) |

|---|---|---|---|

| NTO | -743.61 | -356.87 | 386.74 |

| TNAZ | -874.18 | -368.15 | 506.03 |

| NTO+TNAZ | -770.45 | -367.87 | 402.58 |

Molecular Van der Waals Surface Electrostatic Potentials

The molecular electrostatic potential (ESP) mapped onto the van der Waals surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net The ESP visualizes the charge distribution and is used to understand non-covalent interactions and chemical reactivity. rsc.org Regions of negative potential (typically colored red or blue) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (often colored blue or green) are electron-deficient and prone to nucleophilic attack. rsc.orgearthlinepublishers.com

For energetic compounds based on azetidine, the ESP analysis helps to identify the most reactive parts of the molecule. bohrium.comrsc.org In studies of polycyclic compounds containing the azetidine moiety, the ESP suggested the reactivity of the compounds when attacked by nucleophiles. bohrium.comrsc.orgresearchgate.net The positive potential is generally located around the hydrogen atoms and the carbon atoms of the azetidine ring, while the negative potential is concentrated around the oxygen atoms of the nitro groups. This distribution of electrostatic potential is crucial in determining how the molecule will interact with other molecules, influencing its crystal packing, sensitivity, and decomposition pathways.

In a study of 1,3,3-trinitroazetidine (TNAZ) isomers, the ESP maps showed that the distribution of positive and negative potentials varied among the isomers, correlating with their relative stabilities and reactivities. scispace.com For instance, the presence of a nitramine group was found to destabilize the system electronically. scispace.com These computational insights are vital for the design of safer and more effective energetic materials.

Advanced Structural Characterization Techniques for Azetidine, 1,3 Dinitro and Its Analogs

Single-Crystal X-ray Crystallography of Dinitroazetidine Compounds and Precursors

Single-crystal X-ray crystallography is a powerful experimental technique used to determine the precise atomic and molecular structure of a crystal. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can generate a three-dimensional map of electron density, revealing exact atomic positions, bond lengths, and bond angles. wikipedia.orguol.demdpi.com This method has been instrumental in characterizing dinitroazetidine compounds and their synthetic precursors, providing foundational data for understanding their chemical and physical properties.

The structures of several key compounds related to 1,3-dinitroazetidine have been confirmed through X-ray crystallography. For instance, 1,3,3-trinitroazetidine (B1241384) (TNAZ), a significant analog, has had its structure verified by this technique, which is essential for correlating its molecular structure with its energetic properties. researchgate.netresearchgate.netresearchgate.net The analysis extends to crucial precursors required for the synthesis of complex azetidine-based materials. The crystal structures of N-benzoyl-3,3-dinitroazetidine (BDNAZ) and bis(3,3-dinitroazetidin-1-yl)methane (BDNAZM) have been determined, revealing their molecular conformations and intermolecular interactions in the solid state. researchgate.net BDNAZ crystallizes in the monoclinic P21/c space group, while BDNAZM belongs to the monoclinic P21/n space group. researchgate.net Similarly, the structure of 3,3-dinitroazetidinium nitrate (B79036), another important precursor, has been elucidated, providing critical data on its solid-state arrangement. researchgate.net

These crystallographic studies provide more than just molecular geometry; they offer insights into crystal packing and density, which are vital parameters for energetic materials. acs.org The data derived from these analyses, such as lattice parameters and space groups, are fundamental for computational modeling and for establishing structure-property relationships within this class of compounds. researchgate.netnih.gov

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-Benzoyl-3,3-dinitroazetidine (BDNAZ) | Monoclinic | P21/c | researchgate.net |

| Bis(3,3-dinitroazetidin-1-yl)methane (BDNAZM) | Monoclinic | P21/n | researchgate.net |

| 1,3,3-Trinitroazetidine (TNAZ) | Data not specified in abstract | Data not specified in abstract | researchgate.netacs.org |

| 3,3-Dinitroazetidinium nitrate (DNAZ·HNO₃) | Data not specified in abstract | Data not specified in abstract | researchgate.net |

Conformational Analysis and Dihedral Angle Studies

Conformational analysis investigates the different spatial arrangements, or conformations, that a molecule can adopt through rotation around its single bonds. libretexts.org This analysis is particularly important for cyclic molecules like azetidines, where ring strain significantly influences the geometry. rsc.org The four-membered azetidine (B1206935) ring is inherently strained, leading to non-planar, or "puckered," conformations to relieve some of this strain. The specific conformation and the associated dihedral angles—the angles between planes defined by sets of atoms—are critical in determining the molecule's stability and reactivity. iitk.ac.inlibretexts.org

For dinitroazetidine compounds, the orientation of the nitro groups relative to the ring is a key aspect of their conformation. Semi-empirical molecular orbital calculations and normal coordinate analyses have been employed to study the conformational behavior of 1,3,3-trinitroazetidine (TNAZ) and its precursor N-acetyl-3,3-dinitroazetidine (ADNAZ). scispace.com These computational studies help in assigning infrared spectral bands to specific vibrational modes, which are dependent on the molecular conformation. scispace.com

X-ray crystallography data for analogous compounds show that the introduction of substituents like nitro groups leads to significant distortion of the azetidine ring, with bond angles deviating from the ideal tetrahedral geometry to accommodate steric and electronic effects. vulcanchem.com The stability of different conformers, such as gauche or anti arrangements of substituents, is influenced by factors including steric hindrance and hyperconjugation. iitk.ac.in While specific dihedral angle values for 1,3-dinitroazetidine are not detailed in the provided search context, the general principles of conformational analysis in strained rings suggest that the molecule will adopt a puckered conformation to minimize torsional and angle strain, with the nitro groups occupying positions that balance steric repulsion and electronic interactions. libretexts.orgmdpi.com

Spectroscopic Investigations for Mechanistic Insights into Reactions and Decompositions

Spectroscopic techniques are vital for probing the mechanisms of chemical reactions and decomposition pathways by identifying transient species, intermediates, and final products. nih.govnih.gov For energetic materials like dinitroazetidines, understanding thermal decomposition is crucial. A variety of spectroscopic methods have been applied to analogs like 1,3,3-trinitroazetidine (TNAZ) to unravel their complex decomposition processes.

Thermolysis studies using hyphenated techniques such as thermogravimetry-Fourier transform infrared spectroscopy (TG-FTIR) have been conducted on TNAZ. nih.gov These experiments reveal that decomposition involves the evolution of nitrogen oxides (like NO₂) and species containing HCN, which points to the initial cleavage of the C-NO₂ and/or N-NO₂ bonds, followed by the collapse of the azetidine ring structure. nih.gov Simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS) has provided further detail, identifying the major decomposition products of TNAZ as NO₂ and NO, along with lesser amounts of H₂O, HCN, CO, and N₂O. osti.gov

| Spectroscopic Technique | Compound Studied | Major Mechanistic Findings | Reference |

|---|---|---|---|

| TG-FTIR | 1,3,3-Trinitroazetidine (TNAZ) | Decomposition involves cleavage of C/N-NO₂ bonds and ring collapse, evolving NOx and HCN-containing species. | nih.gov |

| STMBMS | 1,3,3-Trinitroazetidine (TNAZ) | Identified major products (NO₂, NO) and the formation of 1-nitroso-3,3-dinitroazetidine as a key intermediate. Suggests N-NO₂ cleavage precedes C-NO₂ cleavage. | osti.gov |

| In-situ FTIR | 3-azido-1,3-dinitroazetidine (ADNAZ) | Showed nitro group strength decreases faster than the azide (B81097) group's, with a carbonyl group forming on the azetidine skeleton during heating. | researchgate.net |

| Mass Spectrometry / Volumetry | 1,3,3-Trinitroazetidine (TNAZ) | Gas-phase decomposition is first-order. Complete decomposition yields N₂, NO₂, CO₂, and O₂NCH₂CHO, the latter suggesting 3,3-dinitroazetidine (B175035) as an intermediate. | begellhouse.com |

| Isotope Labeling with Product Analysis | 1,3,3-Trinitroazetidine (TNAZ) | Confirmed two competitive decomposition pathways (N−NO₂ and C−NO₂ homolysis). Showed origins of gaseous products (e.g., NO from ring nitramine). | acs.org |

Mechanistic and Kinetic Studies of Thermal Decomposition Pathways

Unimolecular Dissociation Mechanisms

The initial steps in the thermal decomposition of cyclic nitramines like 1,3-dinitroazetidine are typically unimolecular dissociation processes involving the cleavage of weak bonds. These pathways include the elimination of a nitro group (NO2) or nitrous acid (HONO).

The scission of a nitro group is a common primary step in the decomposition of many energetic materials. For the azetidine (B1206935) ring system, this can occur via the cleavage of either a nitrogen-nitrogen (N-NO2) bond or a carbon-nitrogen (C-NO2) bond.

Theoretical studies using high-level quantum chemistry methods have determined that the fission of the N-N bond is the most energetically favorable initial decomposition step. This process involves the cleavage of the bond connecting the nitro group to the nitrogen atom of the azetidine ring. For the related compound TNAZ, computational studies have established this pathway as the dominant one researchgate.net. The energy required for this bond scission is a key indicator of the compound's thermal stability.

| Method | Energy (kcal/mol) |

|---|---|

| CCSD(T)/cc-pVTZ (with ZPE correction) | 43.21 |

This value is based on calculations for 1,3,3-trinitroazetidine (B1241384) (TNAZ) researchgate.net.

This relatively low energy barrier confirms that N-NO2 homolysis is the primary channel for initiating the decomposition cascade acs.orgresearchgate.net.

An alternative pathway for NO2 loss is the cleavage of the C-N bond, where a nitro group attached to a carbon atom of the azetidine ring is eliminated. While this pathway also leads to the formation of radicals and initiates decomposition, it is energetically less favorable than N-N bond fission researchgate.net. Research on TNAZ indicates that while products resulting from C-NO2 scission are observed, this pathway is secondary to N-NO2 homolysis acs.org.

| Method | Energy (kcal/mol) |

|---|---|

| CCSD(T)/cc-pVTZ (with ZPE correction) | 50.46 |

This value is based on calculations for 1,3,3-trinitroazetidine (TNAZ) researchgate.net.

The higher energy barrier for C-N bond fission compared to N-N bond fission underscores why the latter is the preferred initial step in the decomposition process researchgate.net.

Another potential unimolecular decomposition pathway is the elimination of nitrous acid (HONO). This process involves the intramolecular transfer of a hydrogen atom to a nitro group, followed by the elimination of the HONO molecule. Theoretical calculations have explored this pathway for TNAZ, considering hydrogen abstraction from the carbon atoms adjacent to the nitro groups. The energy barriers for these concerted elimination reactions have been calculated to be higher than that for N-N bond fission, making HONO elimination a less competitive pathway under thermal decomposition conditions researchgate.net.

| Pathway | Energy Barrier (kcal/mol) |

|---|---|

| Concerted H-atom and nitramine NO2 group elimination | 47.00 |

| Concerted H-atom and nitroalkyl NO2 group elimination | 48.27 |

These values are based on calculations for 1,3,3-trinitroazetidine (TNAZ) at the CCSD(T)/cc-pVTZ level with ZPE corrections researchgate.net.

Based on these energetic considerations, the order of the most favored to least favored decomposition steps is: NO2 elimination by N-N bond fission, followed by HONO elimination, and lastly, NO2 elimination via C-N bond fission researchgate.net.

Nitro Group Elimination (NO2 loss)

Ring Opening and Cleavage Processes

Following the initial unimolecular dissociation steps, the resulting radical species can undergo further reactions, including the opening and fragmentation of the strained four-membered azetidine ring.

Detailed mechanistic studies specifically elucidating the C-C bond cleavage pathways following the initial dissociation of 1,3-dinitroazetidine are not extensively available in the reviewed scientific literature. The decomposition is believed to proceed through a complex series of radical chain reactions, but specific energetics and intermediates for C-C bond rupture in the azetidinyl radical have not been reported.

C-N Bond Cleavage Pathways

The thermal decomposition of nitrated azetidines is often initiated by the cleavage of a nitro group from the molecule. In the case of the closely related and extensively studied compound 1,3,3-trinitroazetidine (TNAZ), two primary, competitive decomposition pathways have been identified: the homolysis of the N-NO2 bond and the scission of the C-NO2 bond acs.org.

The formation of Azetidine, 1,3-dinitro- is itself a direct result of one of these pathways. Experimental studies have confirmed that Azetidine, 1,3-dinitro- is a significant condensed-phase product formed during the thermolysis of TNAZ acs.org. Its formation is evidence of the C-NO2 bond cleavage pathway, where a nitro group is eliminated from the C-3 position of the TNAZ azetidine ring acs.org.

Theoretical calculations on TNAZ provide further insight into the energetics of these bond cleavage events. Using coupled-cluster theory (CCSD(T)/cc-pVTZ), the energy required for NO2 elimination via C–N bond fission was calculated to be 50.46 kcal/mol, including zero-point energy corrections. This is slightly higher than the energy calculated for N–N bond fission, which was 43.21 kcal/mol, suggesting that while N-NO2 homolysis is slightly favored, C-NO2 cleavage is a significant and competitive pathway under thermal conditions acs.org. The presence of alkyl substituents on the amino group is also known to favor C-N bond cleavage in the decomposition of amino-containing compounds nih.gov.

Identification of Decomposition Intermediates and Volatile Products

As established, Azetidine, 1,3-dinitro- (referred to as compound K in some studies) is a key intermediate in the thermal decomposition of TNAZ acs.org. It exists within a complex mixture of other significant, interconverting condensed-phase products. The identities of these accompanying intermediates have been confirmed through the use of authentic samples and isotopic labeling studies acs.org.

Major condensed-phase products identified during TNAZ thermolysis include:

1-formyl-3,3-dinitroazetidine

1-nitroso-3,3-dinitroazetidine

1-nitroso-3-nitroazetidine

3,5-dinitropyridine (minor product) acs.org

The subsequent decomposition of these intermediates, including Azetidine, 1,3-dinitro-, leads to the evolution of various gaseous products. Analysis of the volatile products from TNAZ decomposition reveals a mixture of nitrogen oxides and dinitrogen. Isotopic labeling studies have shown that early in the decomposition, most of the nitric oxide (NO) originates from the nitramine (N-NO2) group. The majority of nitrous oxide (N2O) is formed from interactions between the different nitro groups, while most of the nitrogen gas (N2) incorporates one nitrogen atom from the azetidine ring itself acs.org.

Kinetic Analysis of Thermal Stability and Decomposition Rates

Direct kinetic analysis of the thermal stability and decomposition rates solely for Azetidine, 1,3-dinitro- is not extensively documented. However, valuable insights can be drawn from the thermal behavior of 1,3-Dinitro-3-(1',3'-dinitroazetidin-3'-yl) azetidine (TNDAZ), a molecule composed of two 1,3-dinitroazetidine units linked together earthlinepublishers.comdtic.miltandfonline.comtandfonline.com. The stability of TNDAZ provides a strong indication of the thermal robustness of the 1,3-dinitroazetidine structure itself.

Thermal properties of TNDAZ have been investigated using methods such as Differential Scanning Calorimetry (DSC), hot-stage microscopy, and the Modified Vacuum Thermal Stability Test (MVTS) dtic.miltandfonline.comtandfonline.com. The MVTS test is specifically designed to determine the thermal stability of energetic materials by measuring the amount of gas evolved when the material is held at a constant high temperature for an extended period dtic.mil.

For comparison, kinetic studies on TNAZ have determined its activation energy for decomposition to be approximately 46.6 kcal/mol (195 kJ/mol), with the decomposition following first-order kinetics acs.org. Another study using DSC measurements and Ozawa's method calculated an activation energy of 161.3 kJ/mol for TNAZ tandfonline.com. The thermal stability of 3,3-dinitroazetidinium hydrochloride (DNAZ·HCl), another related compound, was also studied, yielding an apparent activation energy of 155.72 kJ·mol–1 researchgate.net. These values provide a benchmark for the kinetic stability of nitrated azetidine ring systems.

| Compound | Test Method | Key Findings |

|---|---|---|

| TNDAZ | DSC, Hot-Stage Microscopy | Thermal properties determined; data supports the existence of more than one polymorph. tandfonline.comtandfonline.com |

| TNDAZ | Modified Vacuum Thermal Stability Test (MVTS) | Used to determine stability by measuring gas evolution at 100 °C for 48 hours. dtic.mil |

| TNAZ | Isothermal Decomposition | Activation Energy (Ea): ~195 kJ/mol (46.6 kcal/mol). acs.org |

| TNAZ | Differential Scanning Calorimetry (DSC) | Activation Energy (Ea): 161.3 kJ/mol. tandfonline.com |

| DNAZ·HCl | Differential Scanning Calorimetry (DSC) | Activation Energy (Ea): 155.72 kJ/mol. researchgate.net |

Design and Functionalization of Advanced Azetidine, 1,3 Dinitro Scaffolds

Synthesis of Substituted 3,3-Dinitroazetidine (B175035) Derivatives

The synthesis of substituted 3,3-dinitroazetidine derivatives is a cornerstone in the development of new energetic materials. The parent compound, 3,3-dinitroazetidine (DNAZ), serves as a versatile precursor for a wide range of derivatives. scispace.com Its synthesis has been a subject of considerable research, with methods developed to produce it from precursors like 1-tert-butyl-3,3-dinitroazetidine. rsc.org

One of the primary methods for creating substituted derivatives is through nucleophilic substitution reactions at the nitrogen atom of the azetidine (B1206935) ring. DNAZ readily undergoes nucleophilic addition with electron-deficient compounds. scispace.comrsc.org For instance, it can react with:

Electron-deficient haloaromatics: An example is the reaction with 2,4-dinitrochlorobenzene to yield 1-(2,4-dinitrophenyl)-3,3-dinitroazetidine. rsc.org

Cyanogen bromide, S-methyl-N-nitroisothiourea, and dichloroglyoxime: These reactions lead to novel, energetic 1-substituted-3,3-dinitroazetidines. scispace.comresearchgate.net

3,6-dichloro-1,2,4,5-tetrazine: This reaction produces a mixture of 3-chloro-6-(3,3-dinitroazetidinyl)-1,2,4,5-tetrazine and 3,6-di(3,3-dinitroazetidinyl)-1,2,4,5-tetrazine. rsc.org

Mannich condensations represent another important synthetic route. DNAZ can undergo Mannich reactions with polynitroalcohols, further expanding the library of accessible energetic derivatives. scispace.comresearchgate.net N-nitrosation of DNAZ is also readily achievable. scispace.comrsc.org

Acyl derivatives of DNAZ, such as N-acetyl-3,3-dinitroazetidine (ADNAZ) and N-formyl-3,3-dinitroazetidine (FDNAZ), have been synthesized and their structures confirmed by X-ray crystallography. researchgate.net Another notable derivative is N-benzoyl-3,3-dinitroazetidine (BDNAZ), which has been studied for its thermal behavior and is considered a novel insensitive high-energy explosive. iucr.orgajol.info The synthesis of 1-bromoacetyl-3,3-dinitroazetidine, a compound with potential anticancer applications, has also been efficiently developed through a sequence of oxidative nitration and acylative dealkylation. researchgate.netacs.org

The introduction of substituents can also occur at other positions on the azetidine ring. For example, a strategy for the synthesis of 2-alkyl-1,3,3-trinitroazetidines has been developed, which can be produced either asymmetrically or racemically. researchgate.net

Table 1: Examples of Synthesized Substituted 3,3-Dinitroazetidine Derivatives

| Compound Name | Precursors | Reaction Type | Reference |

|---|---|---|---|

| 1-(2,4-dinitrophenyl)-3,3-dinitroazetidine | 3,3-dinitroazetidine (DNAZ), 2,4-dinitrochlorobenzene | Nucleophilic Aromatic Substitution | rsc.org |

| 3-chloro-6-(3,3-dinitroazetidinyl)-1,2,4,5-tetrazine | 3,3-dinitroazetidine (DNAZ), 3,6-dichloro-1,2,4,5-tetrazine | Nucleophilic Aromatic Substitution | rsc.org |

| N-acetyl-3,3-dinitroazetidine (ADNAZ) | 3,3-dinitroazetidine (DNAZ) | Acylation | researchgate.net |

| N-formyl-3,3-dinitroazetidine (FDNAZ) | 3,3-dinitroazetidine (DNAZ) | Acylation | researchgate.net |

| N-benzoyl-3,3-dinitroazetidine (BDNAZ) | 3,3-dinitroazetidine (DNAZ), Benzoyl chloride | Acylation | iucr.orgajol.info |

| 1-bromoacetyl-3,3-dinitroazetidine | 1-tert-butyl-3-azetidinone | Oxidative nitration, Acylative dealkylation | researchgate.netacs.org |

| 1,1′-bis-(3,3-dinitrosacyclobutane-1-yl)methane | 3,3-dinitroazetidine (DNAZ), Paraformaldehyde | Condensation | rsc.org |

Creation of Hybrid and Polycyclic Energetic Materials Incorporating Dinitroazetidine Units

A key strategy for developing advanced energetic materials is the creation of hybrid and polycyclic structures that incorporate the dinitroazetidine moiety. This approach aims to combine the desirable properties of the strained azetidine ring with other energetic scaffolds to achieve a balance of performance, stability, and sensitivity. rsc.orgresearchgate.net

One approach involves linking dinitroazetidine units to other heterocyclic energetic materials. For example, novel hybrid organic compounds have been synthesized by combining furoxan and 3,3-dinitroazetidine scaffolds. rsc.orgresearchgate.net The resulting compounds, such as 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan and 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine, exhibit high nitrogen-oxygen content, positive oxygen balance, and good densities. rsc.org These materials show promise as booster explosives or oxidizers with detonation velocities in the range of 8.3–8.5 km/s and pressures of 32–33 GPa. rsc.orgresearchgate.net

Another strategy focuses on the construction of polycyclic systems. A method has been developed to design polycyclic energetic materials by combining the azetidine structure with azobis-1,2,4-triazole or bi-1,2,4-triazole. rsc.orgbohrium.comnih.govrsc.org This is achieved through nucleophilic substitution reactions between a chlorinated bicyclotriazole and 3,3-dinitroazetidine (DNAZ) in the presence of a base. rsc.orgbohrium.com This method has been used to synthesize compounds like 5,5′-dichloro-3,3′-bis(3,3′-dinitroazetidine)-4,4′-bi-1,2,4-triazole. bohrium.com The introduction of the azetidine structure into these nitrogen-rich triazole frameworks can effectively improve the density and decomposition temperature of the resulting materials. rsc.orgbohrium.comnih.govrsc.org

The rationale behind creating these complex structures is that polycyclic and cage-like molecules often exhibit higher crystal densities and energy levels compared to single-ring systems. rsc.org The introduction of the strained azetidine ring is a deliberate strategy to enhance the energetic potential of these novel compounds. rsc.org

Table 2: Examples of Hybrid and Polycyclic Energetic Materials with Dinitroazetidine Units

| Compound Name | Building Blocks | Key Properties | Reference |

|---|---|---|---|

| 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan | Furoxan, 3,3-dinitroazetidine | High N-O content, positive oxygen balance, D = 8.3-8.5 km/s | rsc.org |

| 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine | 3,3-dinitroazetidine, Trinitroethyl group | High N-O content, positive oxygen balance, D = 8.3-8.5 km/s | rsc.orgresearchgate.net |

| 5,5′-dichloro-3,3′-bis(3,3′-dinitroazetidine)-4,4′-bi-1,2,4-triazole | 3,3-dinitroazetidine, bi-1,2,4-triazole | Potential explosive, improved density and decomposition temperature | bohrium.com |

Strategies for Modulating Molecular Properties through Structural Modification

The targeted modification of the dinitroazetidine structure is a powerful tool for modulating the physicochemical and energetic properties of the resulting materials. By carefully selecting and introducing different functional groups, researchers can fine-tune characteristics such as density, thermal stability, sensitivity, and detonation performance.

The introduction of nitro groups is a well-established strategy to improve molecular density, enthalpy of formation, and oxygen balance. rsc.org The strained azetidine ring itself contributes to the energetic nature of these compounds. ajol.info

The stability of dinitroazetidine derivatives is influenced by several factors:

Intermolecular Interactions: Hirshfeld surface analysis reveals that intermolecular interactions, particularly hydrogen bonds, play a crucial role in the stability of these compounds. bohrium.com

Steric and Electronic Effects: The introduction of substituents can induce significant ring distortion due to steric and electronic effects, which can impact stability. vulcanchem.com

Conjugative Effects: In polycyclic systems, p-π conjugation between the azetidine nitrogen and adjacent aromatic rings can delocalize electron density and increase thermal stability. bohrium.comvulcanchem.com

The introduction of different substituents onto the azetidine nitrogen leads to varied properties. For instance, N-benzoyl-3,3-dinitroazetidine (BDNAZ) is noted as a novel insensitive high-energy explosive. ajol.info In contrast, hybrid compounds linking dinitroazetidine to furoxan result in materials with superior detonation performance. rsc.orgresearchgate.net

Role of Azetidine, 1,3 Dinitro in High Energy Material Research

Principles of Strain Energy and Performance Enhancement in Nitro-Heterocycles

Highly nitrated small-ring heterocycles are recognized as potent energetic materials due to the additional energy released upon the decomposition of their strained ring systems. researchgate.net The four-membered azetidine (B1206935) ring in compounds like 1,3,3-trinitroazetidine (B1241384) (TNAZ) possesses significant ring strain, which enhances their performance as explosives. researchgate.netresearchgate.netearthlinepublishers.com This principle of incorporating strained rings, such as the azetidine structure, is a key strategy in designing advanced energetic materials with superior power compared to conventional explosives. nih.gov

The inclusion of nitro groups (C-NO2 and N-NO2) in these heterocyclic structures is crucial. researchgate.net The nitro groups serve as the primary oxygen source for combustion, and the nitrogen atoms convert to dinitrogen gas (N2), increasing the volume of liberated gas and contributing to the explosive power. jes.or.jp The combination of ring strain and a high concentration of nitro groups leads to a significant release of energy during detonation.

Furthermore, the development of fused heterocyclic compounds is another approach to enhance performance while improving stability. researchgate.netosti.gov These structures can offer a balance between the high energy output derived from strained rings and nitro groups, and the reduced sensitivity to mechanical stimuli, which is crucial for the safe handling and application of these materials. researchgate.net

Theoretical Prediction of Detonation Performance Parameters

Theoretical calculations are instrumental in predicting the detonation performance of new energetic materials before their synthesis, saving significant time and resources. nih.gov For azetidine derivatives, these predictions provide valuable insights into their potential as high explosives. Methods like the Kamlet-Jacobs equations are used to estimate detonation velocity and pressure based on the material's density and heat of formation. researchgate.net

For instance, derivatives of 3,3-dinitroazetidine (B175035) have shown predicted detonation velocities in the range of 8.3–8.5 km/s and detonation pressures of 32–33 GPa. rsc.org These theoretical values are comparable to or exceed those of established explosives, highlighting their potential.

The accuracy of these predictions is continually improving with the development of more sophisticated computational models that consider factors like periodic crystal structure and intermolecular interactions. nih.gov These advancements allow for a more reliable assessment of a compound's potential as a high-energy material.

Contributions to the Development of Next-Generation Energetic Compositions

Azetidine, 1,3-dinitro- and its derivatives are key components in the research and development of next-generation energetic compositions. researchgate.netjes.or.jp Their high energy content makes them potential replacements for traditional explosives like TNT and RDX in various applications. jes.or.jp

One area of focus is the development of melt-castable explosives. researchgate.net For example, 1,3,3-trinitroazetidine (TNAZ), a close relative of 1,3-dinitroazetidine, has been extensively studied as a high-performance, melt-castable explosive that could potentially replace TNT. researchgate.netresearchgate.net The goal is to create formulations with enhanced performance that can be processed using existing infrastructure. researchgate.net

Furthermore, the dinitroazetidine framework is being used to synthesize novel hybrid organic compounds. rsc.org By combining the 3,3-dinitroazetidine scaffold with other energetic moieties like furoxan, researchers are creating new materials with a desirable balance of high energy, good density, and moderate sensitivity. rsc.org These new compositions are being explored as advanced boosters and oxidizers for various technological applications. rsc.org

Comparison with Established High Explosives in a Research Context

In the quest for more powerful and safer energetic materials, new compounds are often benchmarked against established high explosives such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazacyclooctane).

Theoretical and experimental data for derivatives of 1,3-dinitroazetidine suggest performance characteristics that are competitive with, and in some cases superior to, these traditional explosives. For example, some dinitroazetidine-based materials exhibit higher detonation velocities and pressures than TNT and are comparable to RDX. jes.or.jprsc.org

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine | 1.75–1.80 rsc.org | 8.3–8.5 rsc.org | 32–33 rsc.org |

| RDX | 1.77 jes.or.jp | ~8.75 researchgate.net | ~34.0 researchgate.net |

| HMX | 1.89 jes.or.jp | ~9.1 | ~39.0 |

| TNT | 1.65 | ~6.9 | ~19.0 |

Note: The values for RDX, HMX, and TNT are established reference values for comparison.

While the performance of these new materials is promising, other factors such as sensitivity to impact and friction, thermal stability, and cost of synthesis are also critical considerations in determining their viability as practical replacements for established explosives. nih.gov Research continues to optimize these properties to develop next-generation energetic materials that are both powerful and safe.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-dinitroazetidine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of 1,3-dinitroazetidine derivatives typically involves cyclization reactions using nitro-substituted precursors. For example, hydrazones derived from ethyl benzimidazole acetate react with substituted acetophenones under microwave irradiation to form azetidine rings . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reagents. Impurities often arise from incomplete nitro-group reduction or side reactions with electrophilic intermediates, necessitating column chromatography (silica gel, hexane/ethyl acetate) for purification.

- Key Data : Reported yields range from 35% to 72%, with purity confirmed via HPLC (>95%) .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of 1,3-dinitroazetidine derivatives?

- Methodology :

- ¹H/¹³C NMR : Characteristic peaks for the azetidine ring include δ 3.8–4.2 ppm (CH₂ adjacent to nitro groups) and δ 150–160 ppm (quaternary carbons bonded to nitro groups) .

- IR Spectroscopy : Strong absorption bands at 1,540–1,560 cm⁻¹ (asymmetric NO₂ stretch) and 1,340–1,360 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 180–220) and fragmentation patterns (loss of NO₂ groups) validate the proposed structures .

Q. What are the critical parameters for optimizing reaction conditions in nitroazetidine synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity but may promote side reactions; ethanol balances reactivity and solubility .

- Catalysts : Lewis acids like AlCl₃ improve cyclization efficiency but require strict anhydrous conditions to avoid hydrolysis .

- Reaction Monitoring : TLC (Rf 0.4–0.6 in hexane:ethyl acetate 7:3) and in-situ IR spectroscopy track intermediate formation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity or stability of 1,3-dinitroazetidine derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions between nitroazetidine derivatives and target proteins (e.g., bacterial enzymes). Scoring functions (e.g., binding energy < -7 kcal/mol) prioritize compounds for synthesis .

- DFT Calculations : B3LYP/6-31G(d) basis sets predict thermodynamic stability by analyzing nitro-group conjugation with the azetidine ring. High HOMO-LUMO gaps (>5 eV) correlate with reduced reactivity .

Q. What strategies resolve contradictions in thermal stability data for 1,3-dinitroazetidine compounds?

- Methodology :

- DSC/TGA Analysis : Differential scanning calorimetry (heating rate 10°C/min under N₂) identifies decomposition temperatures. For example, 1,3-dinitroazetidine derivatives decompose at 180–220°C, with exothermic peaks indicating nitro-group rupture .

- Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from multiple heating rates. High Eₐ (>150 kJ/mol) suggests stability under ambient conditions .

Q. How are ADME (Absorption, Distribution, Metabolism, Excretion) properties evaluated for nitroazetidine-based drug candidates?

- Methodology :

- In Silico Tools : SwissADME or pkCSM predict LogP (<3 for blood-brain barrier penetration), topological polar surface area (<90 Ų for oral bioavailability), and cytochrome P450 interactions .

- Experimental Validation : Caco-2 cell permeability assays and microsomal stability tests (e.g., t₁/₂ > 30 min in liver microsomes) validate computational predictions .